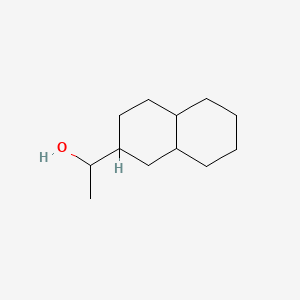
Decahydro-alpha-methylnaphthalene-2-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decahydro-alpha-methylnaphthalene-2-methanol is an organic compound with the molecular formula C12H22O It is a derivative of decahydronaphthalene, featuring a methanol group attached to the second carbon of the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of decahydro-alpha-methylnaphthalene-2-methanol typically involves the hydrogenation of alpha-methylnaphthalene followed by the introduction of a methanol group. The hydrogenation process is carried out under high pressure and temperature in the presence of a suitable catalyst, such as palladium or platinum. The subsequent methanol group introduction can be achieved through a Grignard reaction, where the intermediate product reacts with methyl magnesium bromide in an ether solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and high yields. Catalysts are often recycled to reduce costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Decahydro-alpha-methylnaphthalene-2-methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride.
Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Various substituted naphthalenes.
Applications De Recherche Scientifique
Decahydro-alpha-methylnaphthalene-2-methanol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of decahydro-alpha-methylnaphthalene-2-methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as changes in cellular signaling pathways or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Decahydro-2-methylnaphthalene
- 2-Methyldecalin
- Decahydronaphthalene
Uniqueness
Decahydro-alpha-methylnaphthalene-2-methanol is unique due to the presence of the methanol group, which imparts distinct chemical and biological properties. This functional group allows for specific interactions and reactions that are not possible with its analogs, making it valuable for targeted applications in research and industry.
Activité Biologique
Decahydro-alpha-methylnaphthalene-2-methanol, also known as 2-naphthalenemethanol, decahydro-alpha, alpha, 4a-trimethyl-8-methylene-, is a chemical compound with significant biological activity. This article discusses its biological properties, including insecticidal effects, anti-inflammatory potential, and interactions with various biological systems.
- Chemical Formula: C15H26O
- Molecular Weight: 222.3663 g/mol
- CAS Registry Number: 473-15-4
- IUPAC Name: 2-Naphthalenemethanol, decahydro-alpha, alpha, 4a-trimethyl-8-methylene-
Insecticidal Activity
Research has indicated that this compound exhibits notable insecticidal properties. A study conducted on the chloroform extract of Artemisia monosperma revealed that this compound demonstrated significant insecticidal activity against house flies. The effectiveness was attributed to its ability to disrupt normal physiological functions in insects, potentially through neurotoxic mechanisms .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. In vitro experiments showed that it can inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-1α in RAW264.7 macrophage cells when stimulated by lipopolysaccharides (LPS). This suggests potential therapeutic applications in treating inflammatory diseases .
Case Studies and Research Findings
- Insecticidal Study :
-
Anti-inflammatory Research :
- Objective : Assess the anti-inflammatory effects of incense smoke containing this compound.
- Methodology : Treatment of RAW264.7 cells with agarwood incense smoke.
- Findings : The smoke inhibited LPS-induced cytokine release, suggesting that the compound may contribute to the anti-inflammatory effects observed in agarwood extracts .
Data Summary Table
| Biological Activity | Methodology | Key Findings |
|---|---|---|
| Insecticidal Activity | GC-MS analysis | Significant mortality in house flies |
| Anti-inflammatory Effects | RAW264.7 cell assays | Inhibition of TNF-α and IL-1α release |
Propriétés
Numéro CAS |
72727-65-2 |
|---|---|
Formule moléculaire |
C12H22O |
Poids moléculaire |
182.30 g/mol |
Nom IUPAC |
1-(1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-2-yl)ethanol |
InChI |
InChI=1S/C12H22O/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11/h9-13H,2-8H2,1H3 |
Clé InChI |
KEBJPGDSNHGJFB-UHFFFAOYSA-N |
SMILES canonique |
CC(C1CCC2CCCCC2C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















